2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone
Description
2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is a piperazine-based ethanone derivative featuring a 3-methylphenoxy group at the ethanone’s α-position and a naphthalen-1-ylmethyl substituent on the piperazine ring.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H26N2O2/c1-19-6-4-10-22(16-19)28-18-24(27)26-14-12-25(13-15-26)17-21-9-5-8-20-7-2-3-11-23(20)21/h2-11,16H,12-15,17-18H2,1H3 |
InChI Key |
CKQQCWPITQFKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H26N2O
- Molecular Weight : 374.475 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, which is known for its diverse biological properties, including interactions with neurotransmitter receptors and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). Piperazine derivatives are often involved in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. These effects are likely mediated through serotonin receptor agonism or antagonism, which can lead to enhanced mood and reduced anxiety levels.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The presence of the naphthalene moiety is particularly noteworthy as it has been associated with cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cell proliferation in breast cancer models through apoptosis induction.
Table of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anxiolytic | Modulation of GABAergic transmission | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antidepressant Effects in Animal Models
A study conducted on rodent models evaluated the antidepressant properties of piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages over a two-week period. Behavioral assays such as the forced swim test showed a marked decrease in immobility time, suggesting enhanced mood.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptotic cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazinyl ethanones, which are characterized by a central piperazine ring linked to an ethanone group. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties of Selected Piperazinyl Ethanone Derivatives
Key Structural Differences and Implications
Piperazine Substituents :
- The naphthalen-1-ylmethyl group in the target compound introduces significant bulk and lipophilicity compared to smaller substituents like phenylsulfonyl (e.g., 7n, 7p) or methoxyphenyl (e.g., 45E) . This may enhance membrane permeability but reduce solubility.
- Sulfonyl-containing analogs (e.g., 7n, 7p) exhibit strong antiproliferative activity, likely due to sulfonyl groups’ electron-withdrawing effects, which stabilize interactions with cellular targets .
α-Position Modifications: The 3-methylphenoxy group in the target compound differs from tetrazole-thio (7n, 7p) or biphenyl (7) substituents.
Biological Activity Trends: Compounds with tetrazole-thio moieties (e.g., 7n, 7p) show antiproliferative activity, possibly due to thioether-mediated redox interactions . Biphenyl-piperazinyl ethanones (e.g., in ) demonstrate antipsychotic activity linked to balanced serotonin-dopamine receptor modulation, a feature absent in sulfonyl or naphthylmethyl analogs.
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability: Phenoxy groups are prone to oxidative metabolism, whereas tetrazole-thio derivatives may undergo glutathione conjugation, affecting half-life .
- QSAR Correlations: Studies on biphenyl-piperazinyl ethanones suggest that electron affinity (EA) and brain/blood partition coefficients (QPlogBB) critically influence antidopaminergic activity . These parameters may differ for the target compound due to its unique substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
